molecular formula C4H2O3 B063203 Maleic anhydride CAS No. 184288-31-1

Maleic anhydride

Cat. No. B063203
Key on ui cas rn: 184288-31-1
M. Wt: 98.06 g/mol
InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N
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Patent
US08658557B2

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1>[Nb]>[CH3:1][CH2:2][CH2:3][CH3:4].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658557B2

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1>[Nb]>[CH3:1][CH2:2][CH2:3][CH3:4].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658557B2

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1>[Nb]>[CH3:1][CH2:2][CH2:3][CH3:4].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658557B2

Procedure details

A fresh sample of niobium promoted VPO catalyst (prepared similarly to the other VPO catalyst used herein but with niobium added during the catalyst preparation) was tested in a 1.5″ diameter steel fluidized bed reactor to determine maleic anhydride yield. The sample was tested at the conditions. Butane conversion and maleic anhydride yield was as listed in Table 1. Note that the yield is higher than for the catalysts in Comparative Examples 2-5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1>[Nb]>[CH3:1][CH2:2][CH2:3][CH3:4].[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Nb]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield

Outcomes

Product
Name
Type
product
Smiles
CCCC
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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